3-Ethoxypropionic acid

Übersicht

Beschreibung

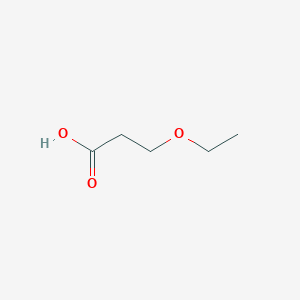

3-Ethoxypropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

It is known to be a slow evaporating ether-ester solvent with excellent solvent properties for a wide range of coating applications

Cellular Effects

It is known to provide excellent film formation due to its enhanced flow and leveling characteristics , which may influence cell function in certain contexts.

Temporal Effects in Laboratory Settings

It is known to be a slow evaporating solvent , which may suggest stability over time

Biologische Aktivität

3-Ethoxypropionic acid, also known as ethyl 3-ethoxypropanoate, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H14O3

- Molecular Weight : 146.186 g/mol

- CAS Number : 763-69-9

- IUPAC Name : Ethyl 3-ethoxypropanoate

- Physical State : Colorless liquid

- Boiling Point : 166°C

- Density : 0.95 g/mL at 25°C

The compound's structure includes an ethoxy group attached to a propionic acid backbone, which contributes to its solubility and reactivity in biological systems.

Anticonvulsant Properties

Research indicates that structural analogs of propionic acids, including this compound, exhibit anticonvulsant activity. A study focusing on the structure-activity relationship (SAR) of related compounds highlighted that modifications at the 3-position can enhance seizure protection in rodent models. The presence of non-bulky substituents at this position is crucial for maintaining anticonvulsant efficacy while minimizing side effects .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. A notable investigation assessed its impact on human breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Anticonvulsant Efficacy

- A series of experiments were conducted using the maximal electroshock (MES) seizure test to evaluate the anticonvulsant properties of this compound and its derivatives. Results indicated that certain modifications led to enhanced protective effects against induced seizures, comparable to established anticonvulsants like phenytoin and valproic acid .

-

Cytotoxicity in Cancer Research

- In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound demonstrated significant cytotoxic effects with IC50 values ranging from 25 to 50 µM. Further analysis revealed that the compound's mechanism involved the induction of oxidative stress and DNA damage, leading to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with rapid absorption in the gastrointestinal tract. Studies indicate that after administration, peak plasma concentrations are achieved swiftly, with minimal first-pass metabolism observed. This characteristic enhances its potential for therapeutic use in conditions requiring rapid onset of action .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Production of Esters:

3-Ethoxypropionic acid is primarily used in the production of esters, particularly ethyl 3-ethoxypropanoate (EEP). This ester is synthesized through the acid-catalyzed addition of ethanol to ethyl acrylate, yielding high efficiency in the reaction process. The reaction conditions typically involve strong acid catalysts such as sulfuric acid or phosphoric acid, which facilitate the formation of EEP with minimal by-products .

2. Solvent Applications:

Due to its solvent properties, this compound and its esters are employed in coatings, paints, and inks. These applications benefit from the compound's ability to dissolve a wide range of substances while providing a favorable evaporation rate. Notably, EEP is considered a non-carcinogenic alternative to ethoxyethyl acetate, making it a safer option for industrial use .

Pharmaceutical Applications

1. Drug Development:

Research indicates that this compound can act as an intermediate in the synthesis of pharmaceutical compounds. Its functional groups allow for further chemical modifications that can enhance drug efficacy or reduce side effects. For instance, studies have explored its role in synthesizing anti-inflammatory agents and other therapeutic drugs .

2. Bioactive Compounds:

The compound has been investigated for its potential bioactivity, including antimicrobial and antifungal properties. Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity, making them candidates for further research in drug development .

Biofuel Research

1. Catalytic Hydroprocessing:

Recent studies have highlighted the potential of this compound as a precursor in biofuel production through catalytic hydroprocessing techniques. Research conducted on bio-oils derived from biomass pyrolysis has shown that compounds like EPA can be converted into hydrocarbons suitable for use as renewable fuels . This process not only enhances fuel yield but also contributes to sustainable energy solutions.

Toxicological Studies

1. Safety Profile:

Toxicological assessments indicate that while this compound exhibits some level of toxicity upon inhalation or skin contact, it is generally considered safe when handled properly in controlled environments. The LD50 values for various exposure routes suggest moderate toxicity; thus, appropriate safety measures should be implemented when using this compound in industrial settings .

1. Ester Synthesis Efficiency:

In a study focusing on the production efficiency of ethyl 3-ethoxypropanoate via acid-catalyzed reactions, researchers reported over 90% conversion rates of both ethanol and ethyl acrylate under optimized conditions. This highlights the industrial viability of using this compound in large-scale ester production processes .

2. Biofuel Production from Biomass:

A comprehensive study on biomass pyrolysis demonstrated that integrating this compound into hydroprocessing reactions significantly improved the yield of liquid hydrocarbons suitable for biofuels. The research emphasized the importance of optimizing reaction conditions to maximize energy output while minimizing waste products .

Eigenschaften

IUPAC Name |

3-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXEXVXTFEBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863366 | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-38-3, 1331-11-9 | |

| Record name | 3-Ethoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.